molecular formula C13H14N2O2S B5205093 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5205093
M. Wt: 262.33 g/mol
InChI Key: GMGCTYFZJPQQNA-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 5-methyl-2-aminothiazole. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)ethylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole ring is particularly interesting due to its known bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The methoxyphenyl and thiazolyl groups are common motifs in many pharmacologically active compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The methoxyphenyl group could interact with hydrophobic regions, while the thiazole ring might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the methyl group on the thiazole ring.

    2-(2-hydroxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Has a hydroxyl group instead of a methoxy group.

    2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)ethanamine: Has an amine group instead of an acetamide group.

Uniqueness

The presence of both the methoxyphenyl and the 5-methyl-1,3-thiazol-2-yl groups in 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide makes it unique

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-8-14-13(18-9)15-12(16)7-10-5-3-4-6-11(10)17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGCTYFZJPQQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322929
Record name 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

730986-80-8
Record name 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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